The synthesis of methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate typically involves the reaction of 7-bromo-1-oxophthalazin-2-ylamine with methyl bromoacetate. The reaction is generally conducted under specific conditions:
The process can be optimized for yield and purity through techniques such as recrystallization and chromatography .
The molecular structure of methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate features several key components:
The InChI representation of the compound is as follows:
This structural information indicates a complex arrangement that contributes to its chemical behavior and potential biological activity .
Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action of methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate is primarily linked to its interaction with the epidermal growth factor receptor (EGFR). This interaction leads to:
Quantitative assessments show that this compound exhibits potent cytotoxic activities with IC50 values significantly lower than those of established EGFR inhibitors like Erlotinib .
Methyl 2-(7-bromo-1-oxophthalazin-2-y)acetate possesses several notable physical and chemical properties:
These properties are critical for determining suitable conditions for storage, handling, and application in research .
Methyl 2-(7-bromo-1-oxophthalazin-2-y)acetate has several scientific applications:
Its diverse applications make it a valuable compound in both academic research and industrial settings .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0